Charybdotoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

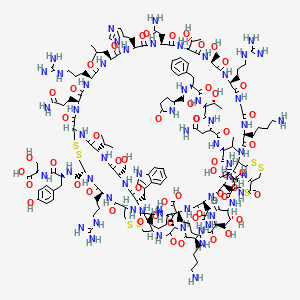

Charybdotoxin (CTX) is a peptide toxin that is derived from the venom of the scorpion Charybdis feriatus, a species found in Southeast Asia. This toxin has been studied extensively due to its potential applications in various fields, such as medical research, biochemistry, and pharmacology. CTX is a potent inhibitor of voltage-gated potassium channels, which makes it an attractive target for therapeutic and diagnostic applications.

Aplicaciones Científicas De Investigación

Inhibition of High-Conductance Ca2+-Activated K+ Channels : Charybdotoxin is a specific inhibitor of high-conductance Ca2+-activated K+ channels found in the plasma membranes of many vertebrate cell types (Smith, Phillips, & Miller, 1986).

Effect on Human T Lymphocytes : The toxin can depolarize human peripheral T lymphocytes, rendering them insensitive to activation by mitogen. It affects both voltage-activated and Ca2+-activated K+ channels in these cells (Leonard, García, Slaughter, & Reuben, 1992).

Interaction with Shaker K+ Channels : this compound blocks Shaker K+ channels by pore-blocking mechanisms. Molecular recognition between the toxin and the channel involves specific residues (Goldstein, Pheasant, & Miller, 1994).

Blockade of Voltage-Sensitive K+ Channels : The toxin also blocks voltage-sensitive K+ channels targeted by other neurotoxins, suggesting its diverse application in studying different potassium channels (Schweitz et al., 1989).

Role in Cell Growth and Hyperpolarization : this compound affects ionic events induced by epidermal growth factor in mouse NIH-3T3 fibroblasts, suggesting a role in cell growth regulation and membrane potential changes (Magni, Meldolesi, & Pandiella, 1991).

Study of Ion Channel Mechanics : Research involving this compound unbinding from mKv1.3 potassium channel provides insights into the mechanism and energetics of ion channel binding and unbinding processes (Khabiri et al., 2011).

Applications in Sickle Cell Disease : It inhibits the formation of irreversibly dehydrated cells and irreversibly sickled cells in sickle red blood cells, highlighting its potential therapeutic applications (Ohnishi, Katagi, & Katagi, 1989).

Effects on Trachealis Muscle : this compound modulates the activity of large conductance K+-channels in guinea-pig trachealis, influencing mechanical activity and membrane potential changes (Murray et al., 1991).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Charybdotoxin interacts with calcium-activated potassium channels, occluding the pore of these channels . This interaction involves the Asn 30 on ChTX and the Asp 381 on the potassium channel . The blockade of these channels by ChTX leads to neuronal hyperexcitability .

Cellular Effects

The primary cellular effect of ChTX is the blockade of calcium-activated potassium channels, which leads to hyperexcitability of the nervous system . This blockade occurs because ChTX binds to one of four independent, overlapping binding sites on these channels .

Molecular Mechanism

ChTX exerts its effects at the molecular level by occluding the pore of calcium-activated voltage-gated shaker potassium channels . It binds to both the open and closed states of these channels . The block is enhanced as the ionic strength is lowered .

Metabolic Pathways

It is known that ChTX blocks calcium-activated potassium channels, which play a crucial role in various cellular processes .

Transport and Distribution

Given its role as a blocker of potassium channels, it is likely that it interacts with these channels in various cell types .

Subcellular Localization

Given its role as a blocker of potassium channels, it is likely that it localizes to areas of the cell where these channels are present .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Charybdotoxin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-protected amino acids", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of the Fmoc-protected amino acid with a coupling reagent", "Coupling of the activated amino acid to the resin-bound Fmoc-Lys(Boc)-Wang", "Removal of the Fmoc protecting group", "Repetition of the coupling and deprotection steps until the desired sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |

Número CAS |

95751-30-7 |

Fórmula molecular |

C176H277N57O55S7 |

Peso molecular |

4296 g/mol |

Nombre IUPAC |

3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-[[42,62,75,78-tetrakis(4-aminobutyl)-50-[[2-[[2-[[4-amino-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris(1-hydroxyethyl)-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194) |

Clave InChI |

CNVQLPPZGABUCM-UHFFFAOYSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |

Apariencia |

White lyophilized solidPurity rate: > 97%AA sequence: Pyr-Phe-Thr-Asn-Val-Ser-Cys7-Thr-Thr-Ser-Lys-Glu-Cys13-Trp-Ser-Val-Cys17-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys28-Met-Asn-Lys-Lys-Cys33-Arg-Cys35-Tyr-Ser-OHDisulfide bonds between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)Length (aa): 37 |

Origen del producto |

United States |

Q & A

Q1: What is the primary target of charybdotoxin?

A1: this compound exhibits high affinity for large conductance calcium-activated potassium channels (BKCa) [, , , , , , ]. It blocks these channels with nanomolar potency, effectively inhibiting potassium ion (K+) flow across the cell membrane [, , , , , , ].

Q2: How does this compound interact with its target channel?

A2: this compound physically occludes the pore of the BKCa channel, preventing the passage of potassium ions [, , , , , , ]. This interaction involves electrostatic interactions and hydrogen bond formation between specific amino acid residues on this compound and the channel's outer vestibule [].

Q3: What are the downstream consequences of BKCa channel blockade by this compound?

A3: Blocking BKCa channels with this compound can lead to:

- Increased vascular tone: Inhibition of BKCa channels in vascular smooth muscle cells prevents hyperpolarization and relaxation, ultimately leading to vasoconstriction and increased blood pressure [, , , ].

- Enhanced neuronal excitability: In neurons, BKCa channel blockade prolongs action potentials and increases neurotransmitter release, potentially influencing synaptic transmission and neuronal activity [, ].

- Impaired K+ secretion: In epithelial cells, such as those found in the kidney, this compound can disrupt potassium ion secretion by inhibiting flow-dependent K+ channels [].

Q4: Are there any synergistic effects observed when this compound is used in combination with other potassium channel blockers?

A5: Yes, research has demonstrated that the combination of this compound with apamin, a selective blocker of small conductance calcium-activated potassium channels (SKCa), can synergistically inhibit endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxations in some blood vessels [, , , , ]. This suggests the involvement of multiple potassium channel subtypes in EDHF-mediated responses.

Q5: What is the molecular formula and weight of this compound?

A6: this compound (C76H117N23O21S7) has a molecular weight of approximately 2010.4 g/mol [].

Q6: What is known about the three-dimensional structure of this compound?

A7: this compound adopts a compact, globular structure characterized by a three-stranded antiparallel β-sheet tightly packed against an α-helix [, ]. This structural motif, stabilized by three disulfide bonds, is a hallmark of the short scorpion toxin family [, ].

Q7: Have there been any studies investigating the structure-activity relationships of this compound?

A8: Yes, researchers have synthesized this compound analogs with modifications to its amino acid sequence [, ]. These studies have revealed that the N-terminal region of this compound plays a role in fine-tuning its biological activity, although it is not essential for the overall folding and stability of the toxin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)